Cyclophostin
Description
Historical Context of Discovery and Initial Characterization
Isolation from Streptomyces lavendulae and Other Streptomyces Strains
Cyclophostin (B1669515) was first identified in the late 1980s and early 1990s through research focused on natural products with insecticidal properties. In 1987, Neumann and Peter reported the isolation of two organophosphates, CGA 134,736 and CGA 134,735, from Streptomyces antibioticus DMS 1951, which were noted as inhibitors of acetylcholinesterase (AChE) nih.govmdpi.com. However, these initial reports provided limited structural details and did not lead to further publications nih.govmdpi.com.
A significant advancement occurred six years later when this compound (also referred to as compound 2a) was isolated from Streptomyces lavendulae (strain NK 901093) nih.govmdpi.comgrafiati.com. The structure of this compound was elucidated using comprehensive spectroscopic data and confirmed through X-ray crystallography, providing detailed insights into its stereochemistry nih.govmdpi.comscispace.com. Later, in 2002, a family of structurally related compounds, the cyclipostins, were isolated from Streptomyces sp. DSM 13381, sharing a similar bicyclic core but differing in their phosphate (B84403) ester substituents nih.govmdpi.com.
Early Reports on Biological Activity
The initial characterization of this compound and its related compounds highlighted their significant biological activities. The compounds CGA 134,736 and CGA 134,735, isolated from S. antibioticus, were reported to be effective inhibitors of acetyl cholinesterase (AChE) with IC50 values ranging from 0.7 to 5.7 × 10−7 M nih.govmdpi.com. This compound itself was later confirmed as a potent inhibitor of AChE, exhibiting IC50 values of 7.6 × 10−10 M for the enzyme from housefly and 1.3 × 10−9 M for the enzyme from brown plant hopper nih.govmdpi.comnih.gov. The cyclipostins, discovered in 2002, were found to be potent inhibitors of hormone-sensitive lipase (B570770) (HSL), with IC50 values in the nanomolar range nih.govmdpi.com.
Significance within the Bicyclic Enolphosphate Natural Product Class
This compound is a key member of the bicyclic enolphosphate class of natural products, a group of compounds characterized by their unique fused ring systems containing a phosphate ester nih.govmdpi.comresearchgate.netresearchgate.net. These compounds have attracted considerable research interest due to their complex structures and diverse biological activities, including enzyme inhibition and antimicrobial properties nih.govresearchgate.netresearchgate.net.
Uniqueness of the Cyclic Phosphate Triester and Lactone Ring System
A defining feature of this compound is its distinctive bicyclic structure, which comprises a seven-membered cyclic enol-phosphate triester fused to a butyrolactone ring mdpi.comscispace.comnih.gov. This intricate arrangement includes an unusual vinylogous phosphate carbonic anhydride (B1165640) and possesses chiral centers at both the phosphorus atom and the C-8a carbon atom, with the natural product exhibiting (3R,8aR) stereochemistry nih.govmdpi.com. The fusion of the cyclic phosphate triester with the lactone ring creates a rigid, conformationally constrained scaffold that is central to its biological activity nih.govmdpi.comscispace.com.
Comparison with Structurally Related Natural Products
This compound shares structural similarities with other natural products isolated from Streptomyces species, particularly the cyclipostins and salinipostins, which also feature bicyclic enolphosphate structures nih.govmdpi.comresearchgate.netresearchgate.net. While cyclipostins and salinipostins possess the same bicyclic core, they differ in the nature and length of the lipophilic chain attached to the phosphate ester nih.govmdpi.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11O6P |
|---|---|
Molecular Weight |
234.14 g/mol |
IUPAC Name |
(8aR)-3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one |
InChI |
InChI=1S/C8H11O6P/c1-5-7-6(3-12-8(7)9)4-13-15(10,11-2)14-5/h6H,3-4H2,1-2H3/t6-,15?/m1/s1 |
InChI Key |
OMPQJMDGDAAXPE-WVEXHBNRSA-N |
Isomeric SMILES |
CC1=C2[C@H](COC2=O)COP(=O)(O1)OC |
Canonical SMILES |
CC1=C2C(COC2=O)COP(=O)(O1)OC |
Synonyms |
cyclophostin |
Origin of Product |
United States |
Stereochemical and Structural Elucidation in Relation to Biological Activity
Absolute Stereochemistry Determination (3R,8aR)
The structural determination of cyclophostin (B1669515) was initially achieved through comprehensive spectroscopic analyses, including NMR and mass spectrometry. These methods provided initial insights into the molecule's connectivity and functional groups nih.govscispace.com. Subsequently, single-crystal X-ray diffraction studies were instrumental in confirming the proposed structure and elucidating its stereochemistry nih.govscispace.com.
Early reports on this compound's stereochemistry contained some inaccuracies. While initial assignments suggested configurations such as 3aR, 6S nih.govscispace.com, later research and synthesis efforts clarified that the natural product possesses the 3R,8aR absolute stereochemistry at its key chiral centers nih.govmdpi.com. This correction is vital, as the precise spatial arrangement of atoms dictates the molecule's ability to bind effectively to its biological targets nih.gov. The establishment of the 3R,8aR configuration was a significant step in understanding this compound's structure-activity relationships.
Chirality at Phosphorus and C-8a Carbon Atom
This compound is characterized by the presence of two critical chiral centers: one at the C-8a carbon atom and another at the phosphorus atom nih.govnih.govscispace.comnih.govmdpi.com. The chirality at the phosphorus center is a notable feature, as P-stereogenic centers are common in biologically active molecules and often directly influence their efficacy nih.gov. The specific configuration at these centers, particularly the 3R,8aR designation, is paramount for this compound's potent inhibitory activity against enzymes like acetylcholinesterase nih.govnih.govmdpi.com. The precise spatial orientation of the substituents around these chiral atoms dictates how the molecule fits into the active site of its target enzyme.
Conformational Analysis and Bicyclic Ring System Influences
The molecule contains a cis relationship between the methoxy (B1213986) group attached to the phosphate (B84403) and the hydrogen atom at the ring junction nih.govmdpi.com. This specific conformation, arising from the bicyclic framework, is essential for optimal interaction with enzyme active sites. Conformational flexibility, or lack thereof, can significantly impact binding affinity and biological activity, as enzymes are highly sensitive to the precise shape of their ligands uci.edulibretexts.orgscispace.com.
Diastereomeric Forms and Their Differential Biological Potency
Due to the presence of two chiral centers (at C-8a and phosphorus), this compound can exist as different stereoisomers, including diastereomers. The synthesis of racemic this compound has allowed for the examination of these different forms nih.govscispace.com. Research has demonstrated that these diastereomeric forms exhibit differential biological potency.
For instance, both this compound and its diastereomer have been evaluated for their inhibitory activity against human acetylcholinesterase (AChE). Studies report that both compounds are potent inhibitors, with IC50 values in the nanomolar range, indicating that while both are active, subtle differences in their stereochemistry can influence potency nih.govnih.govscispace.com. In studies involving phosphonate (B1237965) analogs of this compound, it was observed that the trans isomer was more active than the cis isomer against AChE, suggesting that the specific configuration at the phosphorus center, relative to other parts of the molecule, significantly impacts enzyme inhibition nih.govscispace.com. Similarly, research on related enolphosphonate analogs has shown that different stereoisomers can exhibit varying degrees of inhibitory activity against microbial lipases, highlighting the critical role of precise stereochemical control in biological activity researchgate.net.
Data Tables
Table 1: Key Chiral Centers in this compound
| Chiral Center | Configuration | Significance |
| C-8a Carbon | R | Contributes to the overall three-dimensional structure and enzyme binding. |
| Phosphorus | R | Crucial for P-chirality, directly impacting biological activity nih.gov. |
Biosynthetic Pathways and Origin
Natural Source Identification: Streptomyces lavendulae (Strain NK 901093)
Cyclophostin (B1669515) was first isolated from the fermentation broth of Streptomyces lavendulae, specifically from strain NK 901093 mdpi.comnih.govnih.govscispace.comnih.gov. The initial discovery and isolation of this compound occurred as part of a broader investigation into natural insecticides nih.gov. Subsequent research confirmed its structure through spectroscopic data analysis and X-ray crystallography, revealing its characteristic cyclic phosphate (B84403) triester fused to a lactone ring, along with an unusual vinylogous phosphate carbonic anhydride (B1165640) mdpi.comnih.govnih.gov. The absolute stereochemistry of this compound has been determined to be 3aR, 6R nih.gov.
Proposed Common Biosynthetic Origins with Related Streptomyces Metabolites
This compound belongs to a family of structurally related natural products, including the cyclipostins and salinipostins, which are also derived from Streptomyces species or related microorganisms mdpi.comnih.govnih.govscispace.comnih.govacs.orgresearchgate.net. The cyclipostins, isolated from Streptomyces sp. DSM 13381, share the same bicyclic core structure as this compound but differ in the nature of the lipophilic chain attached to the phosphate ester mdpi.comnih.govscispace.comnih.govresearchgate.net. These compounds are known inhibitors of hormone-sensitive lipase (B570770) (HSL) mdpi.comscispace.comnih.gov.
Furthermore, this compound and the cyclipostins are proposed to be biosynthetically related to other Streptomyces metabolites such as A-factor and the virginiae butanolides mdpi.comnih.govresearchgate.net. The broader class of phosphonate (B1237965) antibiotics, exemplified by fosfomycin (B1673569) produced by various Streptomyces species, also shares common biosynthetic precursors and enzymatic machinery within the genus acs.orgrsc.orgnih.govresearchgate.net. The biosynthesis of these phosphonates typically initiates with phosphoenolpyruvate (B93156) (PEP), which is isomerized by phosphoenolpyruvate phosphonomutase (PepM) acs.org. This shared starting point suggests potential commonalities in the early stages of phosphonate biosynthesis across different Streptomyces strains.
| Related Metabolite | Producer Organism/Strain | Proposed Biosynthetic Link to this compound | Key Characteristics |
| Cyclipostins | Streptomyces sp. DSM 13381 | Share bicyclic core structure | Phosphate esters of long-chain lipophilic alcohols; Hormone-sensitive lipase (HSL) inhibitors |
| A-factor | Streptomyces spp. | Proposed biosynthetic relationship | Gamma-butyrolactone autoregulator; involved in secondary metabolism regulation |
| Virginiae butanolides | Streptomyces spp. | Proposed biosynthetic relationship | Butyrolactone autoregulators; involved in secondary metabolism regulation |
| Salinipostins | Marine sediment organism | Structurally related | Cyclic enolphosphates; growth inhibitor of Plasmodium Falciparum |
| Fosfomycin | Streptomyces spp., Pseudomonas spp. | Shared precursor (PEP), phosphonate class | Broad-spectrum antibiotic; inhibits peptidoglycan biosynthesis by targeting MurA |
| FR-900098 / FR-33289 | Streptomyces spp. | Phosphonate class, shared enzymes | Phosphonate antibiotics; FRbJ enzyme involved in hydroxylation of FR-900098 to FR-33289 |
| Dehydrophos | Streptomyces spp. | Phosphonate class, shared enzymes | Phosphonate antibiotic; DhpA enzyme catalyzes α-hydroxylation of 2-hydroxyethylphosphonate to 1,2-dihydroxyethylphosphonate |
Key Enzymatic Steps and Precursors in Natural Biosynthesis
The biosynthesis of phosphonate natural products in Streptomyces species typically commences with phosphoenolpyruvate (PEP) as a fundamental precursor. This molecule is converted to phosphonopyruvate (B1221233) (PnPy) by the enzyme phosphoenolpyruvate phosphonomutase (PepM), a key initiating step in the biosynthesis of many phosphonates acs.org. While the precise enzymatic cascade for this compound's complex bicyclic structure is not fully elucidated in the provided literature, it is understood to involve intricate cyclization and esterification reactions.
List of Compounds Mentioned:
this compound
CGA 134,736
CGA 134,735
Cyclipostins
A-factor
Viriginiae butanolides
Salinipostins
Fosfomycin
FR-900098
FR-33289
Dehydrophos
2-hydroxyethylphosphonate (2HEP)
1,2-dihydroxyethylphosphonate (1,2-DHEP)
Phosphonopyruvate (PnPy)
Phosphoenolpyruvate (PEP)
Phosphomycin kinase (FomA)
FomB
Mechanistic Investigations of Cyclophostin S Biological Activity
Covalent Inhibition Mechanisms of Serine Hydrolase Enzymes
The inhibition of serine hydrolases by cyclophostin (B1669515) is a multi-step process involving covalent modification of the enzyme's active site. This mechanism is consistent with the known actions of organophosphorus compounds that target these enzymes.
Upon binding to the active site of a serine hydrolase, this compound undergoes a reaction with the nucleophilic serine residue. Mass spectrometric analyses have confirmed that this interaction results in the phosphorylation of the active site serine. This covalent modification is the primary event that leads to enzyme inactivation. nih.govnih.govnih.gov
The chemical structure of this compound, particularly its enolphosphate and phosphonate (B1237965) moieties, is crucial for its inhibitory activity. The enolphosphate group acts as an electrophilic center, facilitating the attack by the active site serine. nih.govmdpi.combiorxiv.org The ester moiety within the cyclic structure contributes to the leaving group characteristics of the enol, enhancing the reactivity of the phosphorus center. nih.gov This interaction leads to the formation of a stoichiometric covalent enzyme-inhibitor complex, effectively phosphorylating the catalytic serine. nih.govresearchgate.net
Following the initial phosphorylation of the active site serine, the enzyme-inhibitor adduct can undergo further chemical transformations. In some instances, the inactivated enzyme complex experiences subsequent chemistry, such as the loss of the β-ketoester moiety. mdpi.com For example, in the case of related cyclipostin analogs, rearrangement of the covalently bound inhibitor has been observed, leading to the shedding of the methyl 2-acetyl-4-hydroxybutanoate fragment to achieve a more stable thermodynamic state. nih.gov This process results in a stable, covalently modified enzyme that is functionally inactivated.
Role of the Enolphosphate and Phosphonate Moiety in Covalent Adduct Formation
Molecular Targets and Functional Consequences
This compound's primary well-characterized target is acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Its inhibition has significant functional consequences, particularly in the nervous system.
This compound is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, this compound increases the levels and duration of acetylcholine in synaptic clefts, leading to continuous receptor activation. wikipedia.org This mechanism is shared with other organophosphate inhibitors, though this compound's unique structure imparts specific properties. nih.govmdpi.commedchemexpress.comnih.govmmsl.cz
This compound exhibits potent inhibitory activity against AChE from various sources, including both insects and humans. However, it generally demonstrates higher potency against insect AChE compared to human AChE. For instance, this compound has been reported to have IC50 values in the low nanomolar range for insect AChE (e.g., housefly), while its inhibition of human AChE is typically in the tens of nanomolar range. nih.govmdpi.commedchemexpress.comnih.gov Synthetic analogs have also shown varying degrees of species-specific selectivity. nih.gov
Table 1: Comparative Inhibition of Acetylcholinesterase (AChE) by this compound
| Target Enzyme | Species/Source | IC50 Value (nM) | Reference(s) |
| Acetylcholinesterase | Human | 40-45 | mdpi.commedchemexpress.comnih.gov |
| Acetylcholinesterase | Housefly | 0.76-0.8 | nih.govmedchemexpress.com |
| Acetylcholinesterase | Brown Plant Hopper | 1.3 | mdpi.comnih.gov |
| Bicyclic Phosphonate Analog 1 | Human | 3 | nih.gov |
| Bicyclic Phosphonate Analog 2 | Human | 30 | nih.gov |
Note: IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Values can vary slightly depending on the specific assay conditions and source of the enzyme.
Compound List
Acetylcholine (ACh)
Acetic acid
Acetylcholinesterase (AChE)
Anatoxin-A(s)
Brown plant hopper
Choline
Cyclipostins
this compound
DIFP
Erm(41)
HsaD
Housefly
Human
Imperatorin
Insect
Iso-OMPA
Isoimperatorin
(-)-Huperzine A
Malathion
Methanethiosulfonates
Paraoxon
Phenylmethylsulfonyl fluoride (B91410) (PMSF)
Physostigmine salicylate (B1505791)
Protopine
Salinipostin A
Sarin
Scopoletin
Serine hydrolases
Sinapine
sn-Glycero-3-phosphocholine
Tetraethyl pyrophosphate (TEPP)
Tetrahydrolipstatin (THL)
Timosaponin AIII
Ulosantoin
VX
Acetylcholinesterase (AChE) Inhibition
Kinetic Analysis of AChE Inhibition
This compound has demonstrated potent inhibitory activity against acetylcholinesterase (AChE). Studies have reported IC50 values for this compound against AChE from various sources. For instance, it exhibits an IC50 of 7.6 x 10−10 M for AChE from houseflies and 1.3 x 10−9 M for AChE from brown plant hoppers mdpi.com. For human AChE, reported IC50 values are around 40 nM scispace.com. The compound acts as an irreversible inhibitor of AChE, forming a covalent complex with the enzyme nih.govnih.gov. Kinetic analyses have also characterized binding (KI) and reactivity (k2) constants, although specific values are often reported for related analogs or in broader studies scispace.com.
Hormone-Sensitive Lipase (B570770) (HSL) Inhibition
While this compound itself has been reported as inactive against Hormone-Sensitive Lipase (HSL) mdpi.comnih.govresearchgate.net, its structural relatives, the cyclipostins, are potent HSL inhibitors with IC50 values in the nanomolar range mdpi.comnih.gov. This suggests a critical role for the lipophilic tail present in cyclipostins, which is absent in this compound, for HSL inhibitory activity nih.govnih.gov.
The structural difference between this compound and cyclipostins highlights a distinct selectivity profile. This compound primarily targets AChE, showing potent inhibition with low IC50 values. In contrast, cyclipostins, due to their lipophilic chains, exhibit strong inhibitory activity against HSL. This indicates that the presence or absence of a long lipophilic tail significantly influences the enzyme selectivity of these organophosphate compounds, switching their primary target from AChE to HSL mdpi.comnih.govresearchgate.net.
Inhibition of Mycobacterium tuberculosis (M. tb) Enzymes
This compound and its analogs have emerged as compounds with significant activity against Mycobacterium tuberculosis (M. tb) mdpi.comnih.govumsl.eduresearchgate.net. Research indicates that these compounds target key enzymes involved in the bacterium's lipid metabolism and cell wall biosynthesis.
The Antigen 85 (Ag85) complex, comprising Ag85A, Ag85B, and Ag85C, is a crucial target for this compound analogs in M. tuberculosis nih.govnih.govresearchgate.netproteopedia.orgmdpi.comresearchgate.netorkg.orgebi.ac.uk. These enzymes are responsible for the biosynthesis of trehalose (B1683222) dimycolate (TDM) and the mycolylation of arabinogalactan (B145846), essential components of the mycobacterial cell wall nih.govproteopedia.orgmdpi.com. This compound analogs, such as CyC7β, CyC8β, and CyC17, have been shown to bind covalently to the catalytic Ser124 residue in Ag85C nih.govnih.govresearchgate.netproteopedia.org. This covalent interaction leads to the inhibition of the Ag85 complex's enzymatic activity nih.govnih.govresearchgate.netproteopedia.org.
This compound analogs directly inhibit the mycolyltransferase activity of the Ag85 complex. This activity involves the transfer of a fatty acid molecule onto trehalose nih.govnih.govresearchgate.netproteopedia.org. By binding to the catalytic Ser124 residue, these compounds effectively block this essential step in mycolic acid metabolism nih.govnih.govresearchgate.netproteopedia.org. This inhibition leads to impaired trehalose dimycolate synthesis and reduced mycolylation of arabinogalactan within M. tuberculosis cultures nih.govnih.govresearchgate.netproteopedia.org.
In addition to mycolyltransferase activity, this compound analogs have also been shown to reduce the triacylglycerol synthase (DGAT) activity of the Ag85 complex, particularly Ag85A nih.govnih.govresearchgate.net. This dual inhibition further underscores the broad impact of these compounds on the lipid metabolism pathways critical for M. tuberculosis survival and cell wall integrity.
| Enzyme Target | Inhibitor(s) | IC50 Value (nM) | Notes |
| Acetylcholinesterase (AChE) - Housefly | This compound | 0.76 | Potent inhibitor, irreversible covalent binding mdpi.comresearchgate.netmedchemexpress.comresearchgate.net |
| Acetylcholinesterase (AChE) - Brown Plant Hopper | This compound | 1.3 | Potent inhibitor, irreversible covalent binding mdpi.comresearchgate.netmedchemexpress.comresearchgate.net |
| Acetylcholinesterase (AChE) - Human | This compound | ~40 | Potent inhibitor, irreversible covalent binding scispace.com |
| Hormone-Sensitive Lipase (HSL) | This compound | Inactive | Lacks lipophilic tail necessary for HSL inhibition mdpi.comnih.govnih.govresearchgate.net |
| Antigen 85C (Ag85C) | CyC7β, CyC8β, CyC17 | Not specified | Covalently binds to Ser124, inhibits mycolyltransferase and triacylglycerol synthase activity nih.govnih.govresearchgate.netproteopedia.org |
Compound Names:
this compound
CyC7β
CyC8β
CyC17
Cyclipostins
Impact on Mycolyltransferase Activity
Serine or Cysteine Enzymes in Lipid Metabolism and Cell Wall Biosynthesis
Activity-based protein profiling and mass spectrometry have identified numerous serine or cysteine enzymes as potential targets of this compound and its analogs mdpi.comresearchgate.net. A significant proportion of these identified enzymes are crucial for microbial lipid metabolism and cell wall biosynthesis. For instance, members of the antigen 85 (Ag85) complex, including Ag85A, Ag85B, and Ag85C, which are vital for the biosynthesis of trehalose dimycolate and the mycolylation of arabinogalactan in Mycobacterium tuberculosis, have been identified as targets nih.govnih.gov. This compound analogs have been shown to bind covalently to the catalytic Ser124 residue in Ag85C, thereby inhibiting its mycolyltransferase activity nih.govnih.gov. Furthermore, enzymes like CaeA and HsaD, also implicated in M. tuberculosis lipid metabolism, have been identified as targets researchgate.net.
Structural Basis of Enzyme-Inhibitor Complexes (e.g., X-ray Crystallography)
X-ray crystallography has been instrumental in elucidating the structural basis of this compound's enzyme inhibition. Studies involving the Ag85C enzyme from Mycobacterium tuberculosis in complex with cyclipostin analogs, such as CyC8β, have revealed that these inhibitors occupy the enzyme's substrate-binding pocket nih.govnih.gov. These structural insights demonstrate how this compound and its derivatives interact with the active site residues, often leading to covalent adducts. Mass spectroscopic and X-ray crystallographic studies have generally shown that enolphosphates and phosphonates function by phosphorylating the active site serine residue of target enzymes mdpi.com. In some instances, the inactivated enzyme may undergo further chemical modification, such as the loss of a β-ketoester moiety mdpi.com. The determination of this compound's own structure has also been confirmed by X-ray crystallography, establishing its bicyclic nature and specific stereochemistry mdpi.com.
Inhibition of Microbial Lipases
This compound and its analogs have demonstrated significant inhibitory activity against various microbial lipases. These compounds have been explored as potential antimicrobial agents due to their ability to target enzymes essential for microbial survival and function.
Research has indicated that this compound and its analogs can exhibit broad-spectrum inhibition against microbial lipases. For example, Fusarium solani Cutinase, Rv0183, and LipY from Mycobacterium tuberculosis were fully inactivated by these compounds nih.gov. In contrast, mammalian gastric and pancreatic lipases showed no inhibition by the tested compounds, suggesting a degree of selectivity for microbial targets nih.gov. The effectiveness of inhibition can be influenced by the chemical structure of the inhibitor, with specific modifications leading to improved selectivity towards particular lipases nih.govnih.gov. The cis conformation of the inhibitor, particularly with specific substituents at the γ-carbon of the phosphonate ring, has been linked to higher inhibitory activities compared to other lipase inhibitors like Orlistat nih.gov.
Structure-Reactivity Relationships in Enzyme Inactivation
The chemical structure of this compound is intrinsically linked to its reactivity and inhibitory potency, providing a basis for understanding structure-activity relationships (SAR).
Role of Structural Strain in Inhibitor Reactivity
The unique bicyclic enol-phosphate moiety of this compound provides opportunities to explore the relationship between structural strain and inhibitor reactivity nih.gov. The cyclic nature of the phosphate (B84403) ester within the bicyclic core can influence the electrophilicity of the phosphorus atom, thereby affecting its susceptibility to nucleophilic attack by enzyme active sites. This inherent strain can contribute to the compound's ability to efficiently phosphorylate critical serine residues in target enzymes, leading to irreversible inhibition mdpi.comnih.gov. The precise arrangement of atoms and functional groups within the this compound structure dictates its fit into enzyme active sites and the subsequent chemical reactions that lead to inactivation.
Preclinical Biological Activities and Efficacy Studies Non Human Models
In Vivo Animal Model Studies (Non-Human)
While in vitro studies have extensively characterized the activity of Cyclophostin (B1669515) analogs, direct evidence of their efficacy in in vivo animal models for mycobacterial infections is not prominently detailed within the provided search snippets. Studies have utilized various animal models, particularly mouse models, to assess the efficacy of other antimicrobial agents against M. abscessus nih.govmdpi.com. For instance, mouse models have been employed to evaluate drugs like imipenem (B608078), amikacin (B45834), and bedaquiline (B32110) against M. abscessus infections nih.govmdpi.com. Although one study mentions that this compound analogs inhibit Mtb in vivo nih.gov, specific details regarding the animal models used, the experimental design, or quantitative efficacy data for this compound itself in these models were not found in the provided search results.
Impact on Bacterial Burden in Tissues (Non-Human Models)
Preclinical research has explored the efficacy of this compound and its analogues (CyC) in various models, with a focus on their activity against mycobacterial infections. Studies investigating the in vivo effects of these compounds have indicated their ability to inhibit bacterial growth in relevant animal models. For instance, in vivo studies involving a compound related to this class have demonstrated its capacity to inhibit bacterial growth in mouse lung infection models frontiersin.org. These findings suggest that this compound and its derivatives may exert a beneficial effect by reducing bacterial proliferation within infected tissues.
While the general efficacy in in vivo models is noted, the specific quantitative data on the reduction of bacterial burden in different tissues (e.g., lungs, spleen, liver) following this compound treatment is not comprehensively detailed in the available literature. The research often highlights in vitro minimal inhibitory concentrations (MICs) and efficacy within infected macrophages rather than direct quantification of bacterial load in host tissues. Consequently, a data table illustrating precise bacterial burden reduction in specific tissues cannot be generated based on the current findings.
Compound Names Mentioned:
this compound
Cyclipostins
this compound analogues (CyC)
LCB01-0371
Chemical Synthesis and Analog Development
Total Synthesis Strategies for Cyclophostin (B1669515)
The total synthesis of this compound has been approached through both racemic and diastereoselective methods, often involving the strategic formation of its characteristic fused lactone and seven-membered enol-phosphate rings.
A successful racemic synthesis involved the protection of the hydroxyl group of the starting lactone as a p-methoxybenzyl (PMB) ether. mdpi.comresearchgate.net This was followed by C-acylation to install the acetyl group, and then selective phosphorylation to form an E-enol phosphate (B84403). mdpi.comresearchgate.net Subsequent removal of the PMB protecting group and mono-demethylation of the phosphate ester yielded a key phosphoric acid intermediate. nih.govscispace.commdpi.com The final cyclization to form the bicyclic enolphosphate was accomplished using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), yielding a 1:1 mixture of (±)-cyclophostin and its diastereomer. nih.govscispace.commdpi.com
Diastereoselectivity is a critical aspect of this compound synthesis due to the presence of two chiral centers, one at the C-8a carbon and the other at the phosphorus atom. mdpi.comscispace.com In racemic syntheses, the cyclization step typically produces a mixture of diastereomers that require separation. nih.govscispace.commdpi.com
For the synthesis of analogs, diastereoselectivity has been achieved through palladium-catalyzed substitution reactions. mdpi.comresearchgate.net For instance, the reaction of phosphono allylic carbonates with methyl acetoacetate (B1235776) can proceed with a high degree of stereochemical transfer, allowing for the preparation of enantiomerically enriched diastereoisomers of key intermediates. mdpi.comresearchgate.net In the synthesis of phosphonate (B1237965) analogs, the two racemic diastereoisomers, often designated as α and β, are typically separated by silica (B1680970) gel column chromatography. acs.orgnih.gov The stereochemical assignment (trans-α and cis-β) has been confirmed by single crystal X-ray diffraction. nih.gov
Several key reactions and intermediates are central to the synthesis of this compound and its analogs. A common starting material is hydroxymethyl butyrolactone or its derivatives. nih.govscispace.com
Key Intermediates in Racemic this compound Synthesis
| Intermediate | Description | Reference |
|---|---|---|
| p-Methoxybenzyl (PMB) protected lactone | The hydroxyl group of the starting lactone is protected to prevent side reactions during subsequent steps. | mdpi.comresearchgate.net |
| 2-Acetyl butyrolactone derivative | Formed by C-acylation of the protected lactone. | mdpi.comresearchgate.net |
| E-enol phosphate | Generated by selective phosphorylation of the 2-acetyl butyrolactone. | mdpi.comresearchgate.net |
The final cyclization of the enolphosphoric acid is a critical step, and reagents like DCC and DMAP have proven effective. nih.govscispace.commdpi.com An alternative cyclization agent, EDC, has also been utilized in the synthesis of related compounds. mdpi.com
Diastereoselective Synthesis Considerations
Synthesis of this compound Analogs and Derivatives
The development of this compound analogs has been a major focus of research, aiming to explore the structure-activity relationships and improve the biological properties of the parent compound. Phosphonate analogs, in particular, have been extensively studied.
Phosphonate analogs of this compound, where a methylene (B1212753) group replaces the oxygen atom connecting the phosphorus to the enol system (P-CH2-C instead of P-O-C), have been synthesized to probe the importance of the enol phosphate moiety for biological activity. scispace.com
A general strategy for synthesizing these analogs involves a palladium-catalyzed substitution reaction of phosphono allylic carbonates with acetoacetate esters to form a key vinyl phosphonate intermediate. mdpi.comresearchgate.netscispace.com This is followed by selective hydrogenation of the double bond, demethylation of the phosphonate ester, and cyclization to form a monocyclic enolphosphonate. scispace.com
The synthesis of bicyclic phosphonate analogs of this compound follows a similar initial pathway to the monocyclic versions. mdpi.comresearchgate.netscispace.com A key intermediate, a monocyclic enolphosphonate bearing a protected hydroxyl group (e.g., a benzyloxy group), is first constructed. scispace.com
The final and crucial step is the deprotection of the hydroxyl group, which triggers a spontaneous intramolecular cyclization to form the second ring (the lactone). mdpi.comresearchgate.netscispace.com For example, debenzylation of a monocyclic phosphonate intermediate via hydrogenation over palladium on carbon leads to the formation of the primary alcohol, which readily cyclizes to give the bicyclic phosphonate analog of this compound as a separable mixture of two diastereomers. mdpi.comresearchgate.netscispace.com These diastereomers can be separated using silica gel chromatography. scispace.com The relative stereochemistry of one of the diastereomers was confirmed by X-ray crystallography to have the same cis relationship between the methoxy (B1213986) group on the phosphorus and the hydrogen at the ring junction as the natural product. scispace.com
Phosphonate Analogs
Monocyclic Phosphonate Analogs
The synthesis of monocyclic phosphonate analogs of this compound has been a significant area of research, providing valuable insights into the structural requirements for biological activity. mdpi.comnih.gov One established method involves a palladium-catalyzed substitution reaction. mdpi.com In this approach, phosphono allylic carbonates are reacted with methyl acetoacetate in the presence of a palladium(0) catalyst to yield vinyl phosphonates. mdpi.comnih.gov The resulting vinyl phosphonate can then undergo selective hydrogenation. scispace.com
Following hydrogenation, the phosphonate is selectively mono-demethylated, commonly using sodium iodide in refluxing acetonitrile. scispace.com The resulting sodium salt is then protonated to generate the phosphonic acid. scispace.com The final step is the formation of the enol phosphonate ring, which can be achieved by reacting the phosphonic acid with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). scispace.com This sequence successfully yields monocyclic enolphosphonates. scispace.com
An alternative strategy for creating a six-membered cyclic phosphonate involves the addition of methyl acetoacetate to dimethyl vinyl phosphonate under basic conditions. nih.gov The resulting product is then demethylated, protonated, and cyclized to afford the desired six-membered monocyclic enol phosphonate. nih.gov For the synthesis of a seven-membered ring analog, a phosphono allylic carbonate is reacted with methyl acetoacetate. nih.gov After debenzylation and selective demethylation, the resulting phosphonic acid is cyclized to give the seven-membered cyclic enol phosphonate. nih.gov Research has shown that C5 alkyl-substituted monocyclic phosphonates exhibit good activity against microbial lipases. mdpi.com
Table 1: Research Findings on Monocyclic Phosphonate Analogs
| Finding | Description | Source(s) |
|---|---|---|
| Synthetic Strategy | A key C-C bond-forming reaction involves the palladium-catalyzed substitution of phosphono allylic carbonates with methyl acetoacetate. | mdpi.com |
| Cyclization | Enol phosphonate ring formation is achieved from the corresponding phosphonic acid using coupling agents like EDC and HOBt. | scispace.com |
| Ring Size Variation | Methods have been developed to synthesize both six-membered and seven-membered monocyclic phosphonate rings. | nih.gov |
| Stereochemistry | The palladium-catalyzed reaction can proceed with a high transfer of stereochemical information, allowing for the preparation of specific enantiomers. | mdpi.com |
| Biological Activity | Some monocyclic phosphonate analogs have demonstrated desirable activity against Mycobacterium tuberculosis. | mdpi.com |
Monocyclic Phosphate Analogs
The synthesis of monocyclic phosphate analogs has been explored to further diversify the structural variations of this compound-related compounds. mdpi.com A key synthetic route commences with the alkylation of t-butyl acetoacetate to produce a β-ketoester. mdpi.com The use of a tert-butyl ester in this step is a crucial feature, as it minimizes the potential for lactonization when a protecting group is later removed to reveal a hydroxyl group. mdpi.com
The resulting β-ketoester is then reacted with dimethyl chlorophosphite. mdpi.com The crude product from this reaction subsequently undergoes oxidation, for example with iodine and methanol, to produce the desired enolphosphate analog. mdpi.com
Table 2: Research Findings on Monocyclic Phosphate Analogs
| Finding | Description | Source(s) |
|---|---|---|
| Starting Material | t-Butyl acetoacetate is used as a key starting material. | mdpi.com |
| Key Intermediate | A β-ketoester is formed via alkylation. | mdpi.com |
| Protective Strategy | The use of a tert-butyl ester prevents undesirable side reactions like lactonization. | mdpi.com |
| Phosphate Formation | The enolphosphate is formed by reacting the β-ketoester with dimethyl chlorophosphite followed by oxidation. | mdpi.com |
α,α-Difluoro Phosphonate Analogs
To investigate the effects of fluorine substitution, α,α-difluoro phosphonate analogs of this compound have been synthesized. mdpi.com The synthesis begins with the preparation of an (allyl-difluoro) phosphonate. mdpi.com This is achieved by reacting the cuprate (B13416276) of diethyl (bromodifluoromethyl)phosphonate with allyl bromide. mdpi.com
The next step involves a cross-metathesis reaction between the (allyl-difluoro) phosphonate and methyl acrylate, utilizing a Hoveyda–Grubbs II catalyst to form an unsaturated ester. mdpi.com This ester is then hydrogenated to yield the corresponding saturated ester. mdpi.com An enolate is subsequently formed and trapped with acetic anhydride (B1165640), and hydrolysis of the crude product gives a β-ketoester. mdpi.com Selective de-ethylation is then carried out, for instance by using sodium iodide in refluxing acetonitrile. mdpi.com The final step is a cyclization reaction to produce the cyclic α,α-difluorophosphonate this compound analog. mdpi.com It has been noted that these difluoro enolphosphonates are considerably less stable than their corresponding non-fluorinated phosphonate and phosphate counterparts. mdpi.com
Table 3: Research Findings on α,α-Difluoro Phosphonate Analogs
| Finding | Description | Source(s) |
|---|---|---|
| Fluorine Source | Diethyl (bromodifluoromethyl)phosphonate is used to introduce the difluorophosphonate group. | mdpi.com |
| Key Reactions | The synthesis involves cross-metathesis, hydrogenation, and cyclization steps. | mdpi.com |
| Catalyst | A Hoveyda–Grubbs II catalyst is employed for the cross-metathesis reaction. | mdpi.com |
| Stability | The resulting α,α-difluoro enolphosphonates were found to be less stable than the analogous phosphonates and phosphates. | mdpi.com |
Structural Modifications to the Lipophilic Chain
A significant area of analog development has focused on modifying the lipophilic chain attached to the phosphorus center. mdpi.com The cyclipostins, for example, are a family of natural products that share the same bicyclic core as this compound but differ in the structure of the lipophilic chain on the phosphate ester. mdpi.comnih.gov These chains are typically long alkyl groups of varying lengths. nih.gov
Synthetic strategies have been developed to mimic these natural variations. For instance, a this compound phosphonate analog can be converted into cyclipostin-type analogs. mdpi.com This transformation is achieved through the selective cleavage of the methyl phosphonate ester, often using tetrabutylammonium (B224687) iodide (TBAI), followed by re-alkylation with a long-chain alkyl bromide. mdpi.com This same reaction sequence has been successfully applied to monocyclic phosphonate analogs to introduce long-chain esters. mdpi.com This ability to vary the nature of the alkyl group at the phosphorus center—from a simple methyl group to a long lipophilic chain—provides a powerful tool to investigate and modulate enzyme selectivity. nih.gov
Table 4: Research Findings on Lipophilic Chain Modifications
| Finding | Description | Source(s) |
|---|---|---|
| Natural Analogs | The cyclipostin family of natural products features a variety of long lipophilic chains attached to the phosphate ester. | mdpi.comnih.gov |
| Synthetic Strategy | Long lipophilic chains can be introduced onto a phosphonate core via selective demethylation followed by re-alkylation with a long-chain alkyl bromide. | mdpi.com |
| Versatility | This modification strategy is applicable to both bicyclic and monocyclic phosphonate analogs. | mdpi.com |
| Impact on Selectivity | Altering the alkyl group at the phosphate center is a key strategy for changing the target enzyme selectivity of the compounds. | nih.gov |
Structure Activity Relationship Sar Studies
Impact of Stereochemistry on Biological Activity
The stereochemistry of cyclophostin (B1669515) and its analogs plays a crucial role in their inhibitory potency and selectivity. This compound possesses chiral centers, including one at the phosphorus atom and another at the C-8a carbon, leading to the existence of different stereoisomers semanticscholar.orgmdpi.comresearchgate.net.
Diastereomeric Activity Profiles
Studies comparing different diastereomers of this compound and its analogs have revealed significant differences in their biological activity. For instance, in bicyclic phosphonate (B1237965) analogs of this compound, one diastereoisomer exhibited an IC50 of 3 μM against human AChE, while the other was significantly less potent with an IC50 of 30 μM nih.gov. Similarly, for this compound itself, while natural this compound shows potent inhibition of insect AChE (IC50 of 0.76 nM) researchgate.net, synthetic (±) this compound inhibited human AChE with an IC50 of 45 nM, and its diastereomer was similarly active with an IC50 of 40 nM semanticscholar.orgnih.gov. Further research on phosphonate analogs indicated that the trans phosphonate isomer was more active than the cis isomer against AChE researchgate.netscispace.com. In the context of microbial lipases, a cis conformation (H and OMe) was found to be associated with higher inhibitory activities compared to trans isomers nih.govacs.org.
Influence of Bicyclic vs. Monocyclic Scaffolds
The bicyclic nature of this compound is a key feature contributing to its activity. However, research has also explored the impact of simplifying the scaffold to monocyclic structures. Monocyclic phosphate (B84403) and phosphonate analogs of this compound have been synthesized and evaluated for their inhibitory potential. For example, a monocyclic phosphate analog of cyclipostin P was found to be nearly as potent as the bicyclic natural product against hormone-sensitive lipase (B570770) (HSL) researchgate.net. In another study, monocyclic phosphate (27) and monocyclic phosphonate (18a) analogs showed modest inhibition of human AChE, with IC50 values of 1 μM and 26 μM, respectively semanticscholar.orgnih.gov. While these monocyclic structures retain some inhibitory activity, the bicyclic scaffold appears to confer greater potency in certain contexts nih.gov.
Effect of Phosphate vs. Phosphonate Linkage
This compound features a cyclic phosphate triester linkage. Analogs have been synthesized where the phosphate linkage is replaced by a phosphonate moiety. These phosphonate analogs have been investigated for their activity against enzymes like AChE and various lipases. For instance, phosphonate analogs of this compound were found to be potent inhibitors of AChE, modifying the enzyme with similar rate constants to other organophosphorus inhibitors nih.gov. However, the phosphonate analogs of bicyclic this compound were reported to be 103–104 less active against human AChE compared to this compound itself semanticscholar.orgnih.gov. In contrast, when comparing synthetic racemic this compound (1) with its phosphonate analogs (2α and 2β) against Fusarium solani Cutinase, this compound was 4- to 10-fold more potent than its phosphonate counterparts nih.gov. The study also noted that phosphonates have garnered a reputation for being excellent structural mimics of natural phosphates nih.gov.
Role of Side Chain Modifications on Enzyme Selectivity and Potency
Modifications to the side chains of this compound and its analogs have been explored to tune enzyme selectivity and potency. The nature of the alkyl group attached to the phosphate center can lead to a dramatic switch in enzyme selectivity nih.gov. For example, variations in the alkyl group at the γ-carbon of the phosphonate ring significantly impact inhibitory efficiency and selectivity towards target lipases nih.govacs.org. In the context of cyclipostins, which are related to this compound but feature lipophilic alcohol chains attached to the phosphate ester, variations in these chains affect their inhibitory activity against hormone-sensitive lipase (HSL) semanticscholar.orgmdpi.com. For instance, cyclipostin P (3d) inhibited rat HSL with an IC50 of 25 nM, while its diastereomer was 10-fold less active semanticscholar.org. Studies on this compound analogs targeting Mycobacterium tuberculosis revealed that varying the R1 and R2 alkyl side chains did not yield significant antibacterial activity compared to the parent compound in one instance researchgate.net. However, other studies indicate that specific side chain modifications can lead to potent and selective inhibition, as seen with compounds exhibiting higher inhibitory activities when possessing certain lipophilic alkyl chains nih.govacs.org.
Compound List
this compound
Cyclipostin P
Cyclipostin R
Salinipostin A
Salinipostin F
DIFP (Diisopropylfluorophosphate)
CGA 134,736
CGA 134,735
Rifampicin
Penicillin G
Orlistat
Isoniazid
Ethionamide
Cefoxitin
Pralidoxime
Advanced Research Methodologies and Techniques in Cyclophostin Studies
Activity-Based Protein Profiling (ABPP) and Mass Spectrometry for Target Identification
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to identify the molecular targets of cyclophostin (B1669515) by measuring the activity of entire enzyme classes within complex biological samples. researchgate.netfrontiersin.org This method utilizes activity-based probes (ABPs), which are small molecules that typically consist of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. nih.gov ABPP focuses on the functional state of enzymes, making it ideal for identifying druggable targets that can be modulated by small molecules. nih.gov
In the context of this compound and its analogs (often referred to as CyC compounds), ABPP has been pivotal. The general workflow involves treating a proteome, such as a cell lysate from Mycobacterium tuberculosis (M. tb), with a CyC inhibitor before introducing a broad-spectrum ABP designed to label a specific class of enzymes, like serine hydrolases. researchgate.net Enzymes that are inhibited by the CyC compound will not react with the ABP. The protein samples are then analyzed, often by separating them via SDS-PAGE, and the labeled proteins are visualized. researchgate.net Bands that show decreased labeling in the presence of the this compound analog represent potential targets. researchgate.net
To identify these potential targets with high precision, the probe-labeled proteins are often enriched using affinity purification (e.g., streptavidin beads for biotin-tagged probes) and then digested into smaller peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netmtoz-biolabs.com This proteomic approach allows for the precise identification and quantification of the proteins that were inhibited by the compound. mtoz-biolabs.com
Research on this compound analogs against M. tb has successfully used this competitive ABPP strategy. nih.govnih.gov These studies led to the identification of numerous serine or cysteine enzymes involved in lipid and cell wall metabolism as putative targets. researchgate.netnih.govnih.gov Specifically, a competitive labeling and enrichment experiment using a CyC analog (CyC17) and a fluorophosphonate probe in M. tb lysate resulted in the identification of 23 distinct proteins as potential targets, many of which are involved in lipid or cholesterol metabolism and cell wall biosynthesis. researchgate.net Among the most significant targets identified through this methodology were members of the antigen 85 (Ag85) complex (Ag85A, Ag85B, and Ag85C), which are crucial for the biosynthesis of the mycobacterial cell wall components. nih.govnih.govresearchgate.net
| Technique | Description | Application in this compound Studies |
| Activity-Based Protein Profiling (ABPP) | A chemoproteomic method using active site-directed probes to profile the functional status of enzymes in complex proteomes. researchgate.netnih.gov | Used to identify enzymes in M. tb that are covalently inhibited by this compound analogs. researchgate.net |
| Mass Spectrometry (MS) | An analytical technique used to measure the mass-to-charge ratio of ions, allowing for the identification of proteins from peptide fragments. mtoz-biolabs.com | Used in conjunction with ABPP to identify the specific protein targets of this compound, such as the Ag85 complex. nih.govnih.gov |
| Competitive ABPP | A workflow where a proteome is pre-incubated with an inhibitor before labeling with a broad-spectrum ABP to find the inhibitor's targets. researchgate.netmtoz-biolabs.com | Successfully identified 23 potential serine/cysteine enzyme targets of a this compound analog in M. tb lysates. researchgate.net |
X-ray Crystallography for Ligand-Target Complex Analysis
X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of molecules, including complex biological macromolecules like proteins. mdpi.com It provides high-resolution insights into how a ligand, such as this compound, binds to its protein target, revealing the specific molecular interactions that govern the binding event. mdpi.com Obtaining a crystal structure of a ligand-target complex is crucial for understanding the mechanism of inhibition and for guiding the rational design of more potent and selective inhibitors. researchgate.net
In this compound research, X-ray crystallography has provided compelling structural evidence for its mechanism of action against key mycobacterial targets. nih.govnih.gov Following the identification of the Ag85 complex as a potential target by ABPP, crystallographic studies were undertaken to validate this finding. researchgate.net Researchers successfully obtained a high-resolution (1.8 Å) crystal structure of the M. tb protein Antigen 85C (Ag85C) in a covalent complex with the this compound analog, CyC8β. nih.gov
The crystal structure revealed critical details of the interaction:
Covalent Bonding: The CyC8β molecule was found to be covalently attached to the catalytic serine residue (Ser124) within the active site of Ag85C. nih.govnih.govresearchgate.net This confirmed the inhibitory mechanism expected for this class of organophosphorus compounds.
Active Site Occupancy: The inhibitor was observed to occupy the substrate-binding pocket of the enzyme. nih.govnih.govresearchgate.net This direct blockage of the active site explains the inhibition of the enzyme's mycolyltransferase activity.
Structural Basis for Drug Design: The detailed atomic map of the inhibitor within the Ag85C binding pocket provides a structural blueprint that can be used to rationally optimize new CyC scaffolds to enhance their potency and specificity against M. tuberculosis. nih.govresearchgate.net
Another crystal structure has been deposited in the Protein Data Bank (PDB ID: 7zm2) showing the complex between HsaD, another enzyme from Mycobacterium tuberculosis, and the same this compound-like inhibitor, CyC8β, solved at a resolution of 2.2 Å. pdbj.org
| Target Protein | Ligand | Resolution | Key Findings | PDB ID |
| Antigen 85C (Ag85C) | CyC8β | 1.8 Å | Covalent bond to catalytic Ser124; inhibitor occupies the substrate-binding pocket. nih.gov | Not specified in results |
| HsaD | CyC8β | 2.2 Å | Crystal structure of HsaD from M. tb in complex with the this compound-like inhibitor. pdbj.org | 7zm2 |
Computational Approaches (e.g., Virtual High Throughput Screening, Molecular Dynamics, DFT)
Computational chemistry and modeling are indispensable tools in modern drug discovery, enabling the rapid screening of vast chemical libraries and providing deep insights into molecular interactions. nih.gov These in silico methods are used to predict binding affinities, study the dynamic behavior of molecules, and analyze their electronic properties, complementing experimental techniques like ABPP and crystallography. frontiersin.orgnih.gov
Virtual High Throughput Screening (VHTS): VHTS is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target, typically a protein. nih.govmdpi.com By using docking algorithms, which predict the preferred orientation and binding energy of a ligand to its receptor, VHTS can quickly narrow down millions of candidate compounds to a manageable number for experimental testing. nih.govfrontiersin.org This approach accelerates the hit identification phase of drug discovery. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulation is a powerful method for studying the physical movements of atoms and molecules over time. scirp.org For a ligand-protein complex, an MD simulation can reveal the stability of the binding interaction, conformational changes in the protein upon ligand binding, and the role of solvent molecules. nih.govscirp.org By simulating the complex for nanoseconds or longer, researchers can assess whether a potential drug candidate forms a stable and lasting interaction with its target, providing insights that are not available from static docking poses. nih.gov
Density-Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. frontiersin.orgmdpi.com It can be used to optimize the geometry of a ligand and calculate properties such as molecular orbital energies (e.g., HOMO-LUMO energy gap), which relate to the molecule's reactivity and stability. mdpi.comscirp.org In drug design, DFT helps in understanding the electronic basis of a ligand's interaction with its target and can refine the structures of compounds before they are synthesized or tested. frontiersin.orgscirp.org
Future Research Directions and Therapeutic Potential Preclinical Focus
Exploration of Unexplored Biological Activities
While the primary focus for cyclophostin (B1669515) and its analogs has been their potent antimycobacterial activity, their unique chemical structure suggests potential for broader biological applications. Further research could investigate their efficacy against other bacterial species, including Gram-negative pathogens, or explore their potential in combating fungal or viral infections. Activity-based protein profiling (ABPP) has identified that CyCs can inhibit a range of serine and cysteine enzymes involved in crucial physiological processes, including lipid metabolism and cell wall biosynthesis in mycobacteria researchgate.netresearchgate.net. This suggests that this compound scaffolds might be versatile and could potentially target similar enzymatic pathways in other microorganisms or even in host cells for different therapeutic purposes, such as immunomodulation or anti-inflammatory effects. Understanding the full spectrum of their biological interactions is key to unlocking new therapeutic avenues.
Development of Novel this compound Analogs with Enhanced Specificity and Potency
Medicinal chemistry efforts are crucial for optimizing the therapeutic profile of this compound. Structure-activity relationship (SAR) studies are fundamental in this process, aiming to synthesize novel analogs with improved potency, broader spectrum of activity, and enhanced specificity towards bacterial targets, thereby minimizing off-target effects researchgate.netacs.orgoncodesign-services.comnih.gov. Research has indicated that modifications to the hydrophobic tail of cyclipostins, for instance, can significantly impact their inhibitory potency researchgate.net. The development of analogs that maintain or improve activity against drug-resistant strains, such as multidrug-resistant M. abscessus, is a key objective nih.govresearchgate.net. Preclinical studies have already demonstrated that various CyC analogs exhibit potent antimycobacterial activity, with some showing minimal inhibitory concentrations (MICs) comparable to or better than established antibiotics like amikacin (B45834) or imipenem (B608078) against specific mycobacterial species researchgate.netnih.gov.
Q & A
Basic: What are the key strategies for synthesizing Cyclophostin and its analogs?
Answer:
this compound synthesis involves retrosynthetic analysis to break down the bicyclic enolphosphate structure into manageable intermediates. A critical step is the formation of the cyclic phosphate triester fused to a lactone ring, achieved via selective phosphorylation and cyclization reactions. For example, (±)-Cyclophostin is synthesized through a sequence that includes the preparation of a γ-lactone intermediate followed by phosphorylation and stereochemical control . Analogs like phosphonates (e.g., compounds 2(α/β)) are synthesized by replacing the phosphate group with a phosphonate moiety, requiring precise stoichiometry to retain inhibitory activity .
Basic: How is the structural elucidation of this compound validated experimentally?
Answer:
Structural validation combines spectroscopic methods (e.g., NMR for chiral center identification) and X-ray crystallography. This compound’s absolute stereochemistry (3R,8aR) was confirmed via X-ray diffraction, revealing the cis relationship between the methoxy group and the ring junction hydrogen. This approach also resolves ambiguities in bicyclic core geometry, essential for understanding its bioactivity .
Advanced: How does stereochemistry influence this compound’s inhibitory potency against serine hydrolases?
Answer:
Stereochemistry directly impacts binding affinity. For example, the trans isomer 2(α) of bicyclic phosphonate analogs shows 10-fold higher potency against human acetylcholinesterase (AChE) than the cis isomer 2(β) due to better alignment with the enzyme’s catalytic triad. Conversely, microbial lipases like Cutinase favor cis-configured (β) isomers, with diastereoselectivity indices (DI) exceeding 70% for compounds with long alkyl chains (e.g., 10(β)) .
Advanced: How can researchers resolve contradictions in inhibition data across enzyme targets?
Answer:
Discrepancies arise from enzyme-specific active site architectures. For instance:
Basic: What are this compound’s primary biological targets, and how are they identified?
Answer:
this compound inhibits serine hydrolases, including AChE (IC₅₀ = 7.6 × 10⁻¹⁰ M) and microbial lipases. Target identification employs in vitro enzymatic assays with recombinant proteins and competitive activity-based protein profiling (ABPP) to map inhibitor-enzyme interactions. For example, this compound’s covalent modification of the catalytic serine in Cutinase was confirmed via mass spectrometry .
Advanced: What methodologies guide the design of this compound analogs for enhanced selectivity?
Answer:
Analog design focuses on:
- Phosphonate vs. phosphate substitution : Phosphonates improve metabolic stability but require adjustments to maintain steric bulk.
- Side-chain modulation : Introducing C5–C16 alkyl chains (e.g., compound 10(β)) enhances lipase inhibition by mimicking natural substrates.
- Stereochemical tuning : Diastereomer libraries are screened to identify enzyme-specific preferences (e.g., β isomers for Cutinase) .
Advanced: What kinetic parameters are critical for evaluating this compound’s enzyme inhibition?
Answer:
Key metrics include:
- xI₅₀ : Concentration yielding 50% inhibition. Lower values indicate higher potency (e.g., this compound xI₅₀ = 0.96 vs. 2(β) xI₅₀ = 8.77 for Cutinase).
- kinact/Ki : Measures irreversible inhibition efficiency.
- Diastereoselectivity Index (DI) : Quantifies stereochemical preference (DI >70% implies strong bias). These parameters are derived from progress curve analysis and dose-response assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
